3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde
Description
3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde is a benzaldehyde derivative featuring three distinct substituents on the aromatic ring: a chlorine atom at position 3, a decyloxy (C₁₀H₂₁O-) group at position 4, and a methoxy (-OCH₃) group at position 5. This compound is characterized by its long aliphatic chain, which enhances lipophilicity and influences its physical and electronic properties.
Properties
Molecular Formula |
C18H27ClO3 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
3-chloro-4-decoxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C18H27ClO3/c1-3-4-5-6-7-8-9-10-11-22-18-16(19)12-15(14-20)13-17(18)21-2/h12-14H,3-11H2,1-2H3 |
InChI Key |
BCGXVWXKBFQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1Cl)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-chloro-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group is alkylated using decyl bromide in the presence of a base like potassium carbonate to introduce the decyloxy group.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-(decyloxy)-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-(decyloxy)-5-methoxybenzyl alcohol.
Substitution: 3-Amino-4-(decyloxy)-5-methoxybenzaldehyde (when reacted with ammonia).
Scientific Research Applications
3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(decyloxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects at Position 4
The 4-position substituent significantly impacts properties such as solubility, thermal stability, and reactivity. Key comparisons include:
- Chain Length Variations: 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4, ) has a shorter C₄ alkoxy chain. Thermal Stability: Pyrazine derivatives with decyloxy groups (e.g., 2,3-bis(decyloxy)pyridine [3,4-b]pyrazine) exhibit high thermal decomposition temperatures (436–453°C), suggesting that longer alkoxy chains enhance thermal stability by increasing molecular rigidity .
- Aromatic vs. Aliphatic Substituents: 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde () substitutes decyloxy with a 4-methylbenzyloxy group. 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde (CAS 339018-41-6, ) replaces decyloxy with a heterocyclic thiazole group. This modification introduces electronegative atoms (N, S), altering electronic properties and enabling unique intermolecular interactions (e.g., hydrogen bonding) .
Positional Isomerism of Substituents
- 3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7) and 2-Chloro-5-methoxybenzaldehyde (CAS 13719-61-4, ) demonstrate how chloro and methoxy group positions affect electronic distribution. For example, ortho-substituted chloro groups may increase steric hindrance, while para-substituted methoxy groups enhance electron-donating effects .
Electronic Effects of Halogenation
- 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde () substitutes decyloxy with difluoromethoxy (-OCF₂H). Fluorine’s electronegativity increases polarity and may alter reactivity in nucleophilic aromatic substitution reactions compared to non-fluorinated analogs .
Key Research Findings and Data Tables
Table 1: Thermal and Electronic Properties of Selected Compounds
Table 2: Substituent Impact on Solubility and Reactivity
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